
1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) (CAS: 63126-30-7) is a chiral C₂-symmetric diamine derived from the 1,3-dioxolane backbone. Its molecular formula is C₁₁H₂₄N₂O₂, with a molecular weight of 216.33 g/mol and a monoisotopic mass of 216.1838 . The compound features two stereocenters in the (4S,5S) configuration, contributing to its enantioselective utility in asymmetric catalysis and ligand design . Synthesized from L-tartaric acid derivatives, it retains chirality from natural precursors, making it a valuable scaffold for developing stereochemically complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) involves its interaction with specific molecular targets. The dioxolane ring and dimethylamine groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Core Backbone Modifications
- Compound A: [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] (C₁₇H₂₀N₂O₂S₂) Replaces N,N-dimethyl groups with thiophene-based Schiff bases. Exhibits a monoclinic crystal system (space group P2₁) with a dihedral angle of 17.0° between thiophene rings . Stabilized by C–H···O/S interactions and C–H···π stacking, enhancing crystallinity .
- Compound B: ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) (C₃₁H₃₀O₄) Substitutes dimethylamine groups with diphenylmethanol moieties. Higher molecular weight (466.57 g/mol) and lipophilicity due to aromatic substituents . Used in asymmetric organocatalysis for alcohol-mediated enantioselective transformations .
Stereochemical Derivatives
- Compound C: (4R,5R)-2,2-Dimethyl-4,5-bis(diphenylphosphinomethyl)-1,3-dioxolane Phosphine-modified variant for transition-metal catalysis (e.g., ruthenium complexes in hydrogenation) . Shows enhanced catalytic activity in prochiral substrate activation compared to the dimethylamine parent .
Physicochemical Properties
Key Findings :
- Triazole-functionalized variants (e.g., 7a/7b in ) show antileishmanial activity with IC₅₀ values in the micromolar range .
Crystallographic and Stability Data
Biological Activity
The compound 1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is a derivative of dioxolane with potential biological applications. Its structure features a dioxolane moiety linked to two dimethylmethanamine groups. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula: C_{14}H_{26}N_{2}O_{2}
- Molecular Weight: 270.37 g/mol
- CAS Number: 143101-86-4
The compound's structure can be represented as follows:
Synthesis
The synthesis of the compound typically involves the reaction of chiral dioxolanes with N,N-dimethylmethanamine under controlled conditions. The process yields high purity and enantiomeric excess.
Biological Activity Overview
Research has shown that derivatives of dioxolanes exhibit significant biological activities. The following sections detail specific studies related to the antibacterial and antifungal activities of similar compounds.
Antibacterial Activity
A study on various dioxolane derivatives demonstrated promising antibacterial properties against several strains of bacteria. The compounds were tested against:
-
Gram-positive bacteria:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
-
Gram-negative bacteria:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
Results indicated that certain dioxolane derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, suggesting effective antibacterial activity .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 625–1250 | Excellent |
Staphylococcus epidermidis | 625–1250 | Excellent |
Enterococcus faecalis | 625 | Excellent |
Pseudomonas aeruginosa | Not tested | Variable |
Escherichia coli | Not active | None |
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was evaluated against Candida albicans. Most derivatives showed significant antifungal effects except for one variant. The results indicated that the presence of specific substituents in the dioxolane structure influenced the biological activity positively .
Fungal Strain | Activity Level |
---|---|
Candida albicans | Significant |
Case Study 1: Antibacterial Efficacy
A comparative study analyzed the efficacy of various dioxolane derivatives against multi-drug resistant bacterial strains. The results revealed that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to their simpler counterparts.
Case Study 2: Antifungal Screening
In another study focusing on antifungal properties, researchers synthesized a series of dioxolane derivatives and tested them against clinical isolates of fungi. The findings suggested that structural diversity in these compounds could lead to the development of new antifungal agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via Schiff base condensation. A typical protocol involves refluxing 2-thiophenealdehyde with the chiral precursor ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine in ethanol for 2 hours, followed by recrystallization from ethanol to achieve a 76% yield . Key optimization factors include:
- Solvent Choice : Ethanol promotes imine formation while minimizing side reactions.
- Temperature Control : Reflux conditions (~78°C) balance reaction rate and thermal decomposition risks.
- Purification : Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction, ensuring structural validation .
Q. How is the stereochemical integrity of the dioxolane core preserved during synthesis?
Methodological Answer: The (4S,5S)-configured dioxolane ring is derived from L-tartaric acid, a chiral pool reagent, ensuring retention of stereochemistry. The rigid dioxolane ring enforces an envelope conformation, stabilizing the chiral centers. Crystallographic data (e.g., Flack parameter analysis via TWIN/BASF refinement in SHELXL) confirm absolute configuration .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between thiophene rings: 17.0°) and intermolecular interactions (C–H⋯O/S) .
- NMR Spectroscopy : 1H/13C NMR confirms imine formation (δ ~8.3 ppm for HC=N) and methylene linkages.
- Polarimetry : Monitors enantiomeric excess (e.g., [α]D values) to verify chiral purity .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its performance in asymmetric catalysis?
Methodological Answer: The (4S,5S)-configuration enables its use as a chiral ligand in transition-metal complexes. For example, when coordinated to ruthenium(II), it facilitates asymmetric hydrogenation of ketimines with >80% enantiomeric excess (ee). The dioxolane’s bite angle (~100°) and electron-donating N,N-dimethyl groups enhance metal-ligand cooperativity, critical for substrate activation . Table 1 : Catalytic Performance with Ru/Ir Complexes
Metal | Substrate | ee (%) | Reference |
---|---|---|---|
Ru(II) | 2,3,3-Trimethylindolenine | 81.4 | |
Ir(I) | Prochiral ketones | 76–85 |
Q. What strategies mitigate data contradictions in crystallographic refinement for derivatives of this compound?
Methodological Answer: Discrepancies in Flack parameters or hydrogen bonding networks often arise from twinning or disordered solvent. To address this:
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Constraints : Apply riding models for H-atoms (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5×Ueq(C)) to reduce overparameterization .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methods are viable?
Methodological Answer: Yes. The secondary amine and dioxolane moieties allow derivatization via:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups, enhancing antileishmanial activity (IC50 < 10 μM) .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids enable π-system extension for fluorescence or receptor targeting .
Q. What computational methods support mechanistic studies of its catalytic behavior?
Methodological Answer:
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(4S,5S)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
WOTDAPQUONJWPP-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CN(C)C)CN(C)C)C |
Canonical SMILES |
CC1(OC(C(O1)CN(C)C)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.